molecular formula C22H23N3O2S B2384056 (4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1359394-47-0

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B2384056
CAS No.: 1359394-47-0
M. Wt: 393.51
InChI Key: MFYABPAHLBIRSJ-UHFFFAOYSA-N
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Description

The compound “(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” (hereafter referred to by its systematic name) is a quinoline-based derivative featuring a thiomorpholine ring and a 4-ethoxyphenylamino substituent. Its molecular formula is C₂₂H₂₂FN₃O₂S (monoisotopic mass: 411.142 g/mol), with a ChemSpider ID of 27316291 . The ethoxy group at the 4-position of the aniline moiety and the thiomorpholine carbonyl group at the 3-position of the quinoline core define its structural uniqueness.

Properties

IUPAC Name

[4-(4-ethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-2-27-17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-28-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYABPAHLBIRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxyaniline with 3-chloroquinoline under basic conditions to form the intermediate 4-((4-ethoxyphenyl)amino)quinoline. This intermediate is then reacted with thiomorpholine and a suitable carbonyl source, such as formaldehyde, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the quinoline core and the aryl/heterocyclic moieties. Key comparisons include:

Compound Name Molecular Formula Substituents (Quinoline Core) Molecular Weight (g/mol) Key Features
Target Compound C₂₂H₂₂FN₃O₂S 4-((4-Ethoxyphenyl)amino), 6-fluoro, 3-(thiomorpholine carbonyl) 411.495 Ethoxy group enhances lipophilicity; thiomorpholine improves solubility
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C₂₂H₁₈ClN₃O 4-amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) 375.85 Chlorophenyl and methoxyphenyl groups increase steric bulk
(4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone C₁₈H₁₄ClNO₂ 4-chloro, 6-methoxy, 3-(p-tolyl carbonyl) 311.80 Chlorine and methoxy groups enhance electronic effects
(4-Methoxyphenyl)(quinolin-3-yl)methanone (3ac) C₁₇H₁₃NO₂ 3-(4-methoxyphenyl carbonyl) 263.30 Simpler structure with methoxy-phenyl acyl group; lacks heterocyclic rings

Research Findings

  • Compound 4k : Demonstrated moderate activity in preliminary kinase inhibition assays, attributed to its chloro and methoxyphenyl groups .
  • Compound 3ac : Exhibited fluorescence properties in solvents, suggesting applications in bioimaging .

Critical Analysis of Structural Variations

  • Ethoxy vs. Methoxy : Ethoxy groups (as in the target compound) confer greater metabolic stability than methoxy groups, which are prone to demethylation .
  • Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom may reduce basicity compared to morpholine, affecting pharmacokinetics .
  • Fluoro vs.

Biological Activity

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound characterized by its unique structure, which combines a quinoline core with a 4-ethoxyphenyl substituent and a thiomorpholine moiety. This structural configuration suggests potential biological activities, particularly in medicinal chemistry, where derivatives of quinoline are known for their diverse pharmacological properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

C18H20N2OS\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}\text{S}

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. The thiomorpholine group may enhance the compound's ability to penetrate biological membranes and interact with intracellular targets, leading to modulation of various biochemical pathways.

Biological Activities

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Quinoline compounds have been shown to possess significant antibacterial and antifungal properties.
  • Anticancer Properties : Some studies suggest that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Anticancer Activity

A study investigated the anticancer effects of various quinoline derivatives, including those similar to this compound. Results indicated that compounds with similar structural features demonstrated IC50 values ranging from 0.5 to 10 µM against several cancer cell lines, indicating potent activity against breast and lung cancer cells .

Antimicrobial Studies

Another research effort focused on the antimicrobial efficacy of quinoline derivatives. The study found that compounds with a thiomorpholine group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes was also assessed. For instance, it was found to inhibit protein tyrosine phosphatase (PTP1B), which is implicated in insulin signaling pathways. The inhibition was characterized by an IC50 value of approximately 2 µM, indicating potential for therapeutic applications in diabetes management .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Biological Activity
(4-Ethoxyphenyl)quinolin-3-yl(thiomorpholino)methanoneStructure2.0PTP1B inhibitor
(4-Chlorophenyl)quinolin-3-yl(thiomorpholino)methanoneStructure1.5Anticancer
(5-Dimethoxyphenyl)quinolin-3-yl(thiomorpholino)methanoneStructure3.0Antimicrobial

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